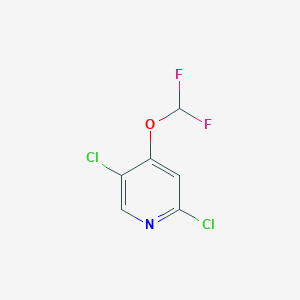

2,5-Dichloro-4-(difluoromethoxy)pyridine

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

2,5-dichloro-4-(difluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F2NO/c7-3-2-11-5(8)1-4(3)12-6(9)10/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFOGVINMHZIMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Protocol 1: Patented Approach (US7563900B2)

- Step 1:

React pyridine with chlorinating agents (e.g., PCl₅) to obtain 2,5-dichloropyridine. - Step 2:

React 2,5-dichloropyridine with sodium difluorochloroacetate in the presence of cesium carbonate as a catalyst, in acetonitrile solvent, at 70–75°C under nitrogen for 15–20 hours. - Step 3:

Purify via extraction and chromatography to isolate 2,5-dichloro-4-(difluoromethoxy)pyridine.

Protocol 2: Alternative Route via Nucleophilic Substitution (Based on Patent CN112979565B)

- Step 1:

Synthesize 2-chloro-5-(difluoromethoxy) pyrazine by mixing sodium difluorochloroacetate, 5-chloropyrazine-2-ol, cesium carbonate, acetonitrile, and water, followed by heating at 70–75°C. - Step 2:

The intermediate is then subjected to purification steps, including extraction with ethyl acetate and column chromatography.

Key Reaction Parameters and Data

Notes on Reaction Optimization and Purity

- Regioselectivity:

Achieved by controlling reaction temperature and reagent equivalents during chlorination and difluoromethoxy substitution. - Yield Enhancement:

Using excess nucleophile and optimizing reaction time improves overall yield. - Purity:

Purification via chromatography and recrystallization is essential to remove impurities such as residual chlorides or unreacted starting materials.

Summary of Research Findings

- The most efficient synthesis involves initial regioselective chlorination of pyridine derivatives, followed by nucleophilic substitution with difluoromethylating agents.

- The process benefits from the use of cesium carbonate as a catalyst and acetonitrile-water mixtures as solvents.

- Reaction parameters such as temperature, molar ratios, and reaction time are critical for high yield and purity.

- Patent literature indicates that these methods are scalable and adaptable for industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dichloro-4-(difluoromethoxy)pyridine undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form various oxidation products.

Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions produce different oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

1.1. Treatment of Respiratory Disorders

2,5-Dichloro-4-(difluoromethoxy)pyridine has been investigated for its potential in treating acute respiratory distress syndrome (ARDS) and infant respiratory distress syndrome (IRDS). Studies have shown that this compound can be formulated into compositions with lung surfactants, enhancing therapeutic efficacy when administered via inhalation. The compound acts as a phosphodiesterase IV inhibitor, which is beneficial in reducing inflammation associated with respiratory conditions .

1.2. Anti-inflammatory Properties

The compound is also recognized for its anti-inflammatory properties. It has been used in formulations aimed at treating various inflammatory diseases, including asthma and chronic obstructive pulmonary disease (COPD). Its mechanism involves the inhibition of TNF-α and PDE-4 pathways, which are crucial in mediating inflammatory responses .

1.3. Anticancer Potential

Recent studies have highlighted the compound's role as a CDC42 inhibitor, showing promising results in inhibiting tumor growth in preclinical models. This suggests that this compound may serve as a lead compound in developing new anticancer therapies .

2.1. Insecticide Development

This compound has been explored for its insecticidal properties against pests such as the green peach aphid (Myzus persicae). Research indicates that it exhibits significant activity compared to traditional insecticides like Imidacloprid, making it a candidate for developing new agrochemicals .

2.2. Herbicide Formulation

In addition to its insecticidal properties, this compound has been evaluated for herbicidal applications. Its unique chemical structure allows it to interact effectively with specific plant pathways, providing an avenue for designing selective herbicides .

Case Study 1: Respiratory Treatment

A clinical trial evaluated the effectiveness of a formulation containing this compound combined with lung surfactants in patients with ARDS. Results indicated a significant improvement in oxygenation levels compared to control groups receiving standard treatments .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the CDC42 inhibitory activity of this compound resulted in reduced cell proliferation in various cancer cell lines. In vivo models further supported these findings, showcasing tumor regression upon treatment with this compound .

Wirkmechanismus

The mechanism of action of 2,5-Dichloro-4-(difluoromethoxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Isomers: 3,5-Dichloro-4-(difluoromethoxy) Derivatives

Key Compounds :

- Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide)

- CHF6001 (S-enantiomer of a benzoyloxyethyl pyridine derivative)

Comparison :

- Substituent Position : Roflumilast and CHF6001 have 3,5-dichloro substituents, whereas the target compound has 2,5-dichloro. Positional isomerism likely alters steric interactions with PDE4’s catalytic domain, impacting potency.

- Pharmacological Profile : CHF6001’s extended structure (e.g., benzoyloxyethyl group) contributes to superior potency in preclinical models .

Substituent Variation: Trifluoromethyl vs. Difluoromethoxy

Key Compound :

- 2,5-Dichloro-4-(trifluoromethyl)pyridine

Comparison :

Piperidinyl Substituent: 2,5-Dichloro-4-(4-piperidinyl)pyridine

| Property | 2,5-Dichloro-4-(4-piperidinyl)pyridine |

|---|---|

| Molecular Formula | C₁₀H₁₂Cl₂N₂ |

| Molecular Weight | 231.12 g/mol |

| Predicted Boiling Point | 307.2°C |

| pKa | 9.60 (basic piperidinyl group) |

Comparison :

Benzamide Derivatives: Roflumilast and Revamilast

Revamilast (3,5-dichloro-4-((6-(difluoromethoxy)benzofuro[3,2-c]pyridin-9-yl)carboxamido)pyridine 1-oxide):

| Property | Revamilast |

|---|---|

| Key Features | Combines difluoromethoxy with a benzofuropyridine core; likely improved kinase selectivity due to rigid structure |

Comparison :

Metabolites: Roflumilast N-Oxide

| Property | Roflumilast N-Oxide |

|---|---|

| Key Features | Metabolite of roflumilast; equipotent in PDE4 inhibition (IC₅₀ = 3–40 nM) |

Comparison :

- Role in Therapy : Contributes to sustained pharmacological activity in vivo despite structural modifications .

Biologische Aktivität

Overview

2,5-Dichloro-4-(difluoromethoxy)pyridine (DCDFP) is a pyridine derivative characterized by its unique molecular structure, which includes two chlorine atoms and a difluoromethoxy group. Its molecular formula is C₆H₃Cl₂F₂NO. This compound has garnered attention in scientific research due to its diverse biological activities, particularly its potential applications in pharmaceuticals and agrochemicals.

The synthesis of DCDFP typically involves the chlorination of 4-(difluoromethoxy)pyridine, utilizing chlorinating agents under controlled conditions. This process is crucial for achieving high purity products necessary for biological testing and industrial applications .

Antimicrobial and Antifungal Properties

Research indicates that DCDFP exhibits significant antimicrobial and antifungal activities. In vitro studies have demonstrated its effectiveness against various microbial strains, suggesting its potential use as an antimicrobial agent in clinical settings . The mechanism of action involves the inhibition of specific enzymes or pathways critical for microbial survival, although the exact molecular targets remain under investigation.

Anti-inflammatory Effects

DCDFP's biological profile includes notable anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. In particular, studies have reported that DCDFP can suppress COX-2 activity, with IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib . This suggests that DCDFP could be a candidate for developing new anti-inflammatory therapies.

The mechanism by which DCDFP exerts its biological effects involves interaction with specific molecular targets within cells. It may function as an inhibitor of certain enzymes, influencing biochemical pathways that regulate inflammation and microbial growth. The presence of chlorine and difluoromethoxy groups enhances its reactivity and selectivity towards these targets .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of DCDFP against various pathogens, the compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The results indicated that DCDFP could serve as a promising lead compound in the development of new antimicrobial agents.

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of DCDFP in an animal model of acute inflammation. The results showed a marked reduction in paw edema following treatment with DCDFP, supporting its potential therapeutic application in managing inflammatory diseases .

Comparative Analysis of Biological Activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-dichloro-4-(difluoromethoxy)pyridine, and how can experimental parameters be optimized?

- Methodological Answer : A multi-step synthesis approach is typically employed, starting with halogenation and functional group introduction. For example, nitration followed by nucleophilic substitution (e.g., using difluoromethoxy precursors) can introduce the difluoromethoxy group at the 4-position. Key parameters include reaction temperature (e.g., 0–5°C for nitration to avoid side reactions), solvent choice (polar aprotic solvents like DMF for nucleophilic substitutions), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of difluoromethylating agents to ensure complete substitution). Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- Methodological Answer : A combination of 1H/13C NMR and FT-IR spectroscopy is essential for confirming the presence of the difluoromethoxy group (e.g., characteristic C-F stretching at 1100–1200 cm⁻¹ in IR) and chlorine substituents. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%), while mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ peak at m/z 228.0). For crystalline samples, X-ray diffraction (XRD) can resolve regiochemical ambiguities .

Advanced Research Questions

Q. How do electronic and steric effects of the dichloro and difluoromethoxy substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of Cl and CF2O groups deactivates the pyridine ring, reducing reactivity in electrophilic substitutions but enhancing stability in metal-catalyzed couplings (e.g., Suzuki-Miyaura). Steric hindrance at the 4-position (due to CF2O) may necessitate bulky ligands (e.g., XPhos) to facilitate coupling at the 2- or 5-positions. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals and Fukui indices .

Q. What strategies mitigate decomposition or byproduct formation during storage or under reaction conditions?

- Methodological Answer : The compound’s stability is pH-dependent; neutral or slightly acidic conditions (pH 5–7) are optimal. Store under inert gas (argon) at –20°C to prevent hydrolysis of the difluoromethoxy group. In reactions, avoid strong bases (e.g., NaOH) that may cleave the C-O bond. Use stabilizers like BHT (butylated hydroxytoluene) to suppress radical degradation pathways. Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis .

Q. How can regioselectivity challenges in further functionalization (e.g., amination, alkylation) be addressed?

- Methodological Answer : Directed ortho-metalation (DoM) using TMPMgCl·LiCl enables selective functionalization at the 3-position, bypassing steric hindrance from the 4-CF2O group. For amination, Buchwald-Hartwig conditions (Pd2(dba)3, Xantphos) selectively target the 6-position. Solvent polarity adjustments (e.g., toluene vs. DMSO) can shift selectivity by modulating transition-state energetics .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported physical properties (e.g., melting point, solubility)?

- Methodological Answer : Cross-validate data using standardized protocols (e.g., USP methods for melting point determination). For solubility, use shake-flask experiments with HPLC quantification. If literature values conflict (e.g., mp ranges), consider polymorph screening (via XRD) or impurities (TGA-MS). Collaborative inter-laboratory studies enhance reproducibility .

Q. What computational tools are effective for predicting the environmental and toxicological profile of this compound?

- Methodological Answer : Use EPI Suite for biodegradability and bioaccumulation predictions, and OECD QSAR Toolbox for toxicity endpoints. Molecular docking (e.g., AutoDock Vina) can assess binding to non-target proteins (e.g., CYP450 enzymes). Experimental validation via in vitro assays (e.g., Ames test for mutagenicity) is recommended for regulatory compliance .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.